1,5-Diazocane Dihydrochloride
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Overview
Description
1,5-Diazocane Dihydrochloride: is an organic compound with the molecular formula C6H16Cl2N2 . It is a derivative of 1,5-diazocane, a cyclic diamine, and is commonly used in various chemical and industrial applications. The compound is known for its ability to form stable complexes with metal ions, making it valuable in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Diazocane Dihydrochloride can be synthesized through the alkylation of ammonia with 1,3-dibromopropane. The reaction typically involves the following steps:
Alkylation: Ammonia reacts with 1,3-dibromopropane under controlled conditions to form 1,5-diazocane.
Hydrochloride Formation: The resulting 1,5-diazocane is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,5-Diazocane Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted diazocane derivatives.
Scientific Research Applications
1,5-Diazocane Dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1,5-diazocane dihydrochloride involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and stability of the metal ions, making it valuable in various chemical processes .
Comparison with Similar Compounds
1,4-Diazacycloheptane: Another cyclic diamine with similar properties but a different ring size.
1,5-Diaza-3,7-diphosphacyclooctanes: Compounds with similar chelating properties but containing phosphorus atoms.
Tröger’s Base: A bicyclic diamine with unique structural features.
Uniqueness: 1,5-Diazocane Dihydrochloride is unique due to its specific ring size and ability to form stable complexes with metal ions. Its versatility in various chemical reactions and applications in scientific research further distinguishes it from similar compounds .
Properties
Molecular Formula |
C6H16Cl2N2 |
---|---|
Molecular Weight |
187.11 g/mol |
IUPAC Name |
1,5-diazocane;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-3-7-5-2-6-8-4-1;;/h7-8H,1-6H2;2*1H |
InChI Key |
UQMTYOIHGDQVGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCCNC1.Cl.Cl |
Origin of Product |
United States |
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